Maralixibat

描述

马拉利西巴特,商品名为Livmarli,是一种口服的小分子回肠胆汁酸转运蛋白(IBAT)抑制剂。 它由Mirum Pharmaceuticals公司开发,用于治疗罕见的胆汁淤积性肝病,包括阿拉吉尔综合征、进行性家族性肝内胆汁淤积和胆道闭锁 . 马拉利西巴特于2021年9月29日在美国首次获得批准,用于治疗阿拉吉尔综合征患者的胆汁淤积性瘙痒 .

准备方法

马拉利西巴特的制备涉及复杂的合成路线。该化合物通过一系列化学反应合成,包括核心结构的形成以及随后的官能化。 工业生产方法涉及在受控条件下进行大规模合成,以确保最终产品的纯度和功效 .

化学反应分析

科学研究应用

Treatment of Alagille Syndrome

Maralixibat has been extensively studied for its efficacy in managing symptoms of ALGS. Key findings include:

- Improvement in Event-Free Survival : A study demonstrated that patients treated with this compound had significantly better event-free survival rates compared to a control cohort. Over six years, the event-free survival rate was 71.4% for the this compound cohort versus 50% for controls, indicating a substantial improvement (hazard ratio 0.305; p < 0.0001) .

- Real-World Effectiveness : In a broader clinical context, this compound has shown effectiveness in patients who did not meet strict clinical trial criteria. A retrospective review indicated that patients experienced reductions in pruritus and were well-tolerated without significant gastrointestinal complications .

Progressive Familial Intrahepatic Cholestasis

This compound is also being investigated for its efficacy in PFIC. Clinical trials have reported:

- Durable Improvements : In a phase 2b trial, this compound demonstrated significant reductions in serum bile acid levels and pruritus over an extended treatment period. Participants who continued treatment maintained their improvements compared to those switched to placebo .

Efficacy

This compound has shown promising results across various studies:

- Reduction in Serum Bile Acids : In clinical trials, participants treated with this compound had a mean reduction in serum bile acids of approximately 96 µmol/L by week 48 .

- Symptom Relief : Patient-reported outcomes indicated significant improvements in pruritus scores, underscoring the drug's potential to enhance quality of life for patients suffering from chronic cholestasis .

Safety

The safety profile of this compound has been favorable:

- Adverse Events : Most treatment-emergent adverse events reported were mild and unrelated to this compound. Serious adverse events were infrequent and did not necessitate discontinuation of therapy .

- Tolerability in Infants : Recent data highlighted that this compound is well tolerated even in infants as young as two months, further expanding its potential application .

Case Study 1: Long-Term Treatment in ALGS

A longitudinal study involving patients with ALGS treated with this compound over several years showed sustained improvements in both liver function tests and symptom management. The study's robust statistical methods allowed comparisons with natural history data from untreated cohorts, reinforcing the drug's therapeutic benefits .

Case Study 2: Expanded Access Program Insights

Analysis from an expanded access program provided insights into real-world applications of this compound. Patients who would typically be excluded from clinical trials due to complex medical histories still benefited from treatment, suggesting that this compound's effectiveness may extend beyond controlled trial environments .

作用机制

马拉利西巴特通过抑制回肠胆汁酸转运蛋白(IBAT)起作用,IBAT负责从肠道中重新吸收胆汁酸。通过抑制这种转运蛋白,马拉利西巴特减少了胆汁酸的再吸收,导致胆汁酸的粪便排泄增加,体内胆汁酸库减少。 这有助于减轻阿拉吉尔综合征患者的胆汁淤积性瘙痒症状 .

相似化合物的比较

马拉利西巴特与其他IBAT抑制剂相似,例如奥德维西巴特。马拉利西巴特在其用于治疗阿拉吉尔综合征患者胆汁淤积性瘙痒的特定应用中是独一无二的。其他类似的化合物包括:

奥德维西巴特: 另一种用于治疗胆汁淤积性肝病的IBAT抑制剂.

洛匹西巴特: 一种对胆汁酸转运蛋白具有类似抑制作用的化合物.

生物活性

Maralixibat is an ileal bile acid transporter inhibitor (IBAT) primarily indicated for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) . This compound represents a significant advancement in the management of cholestasis, a condition characterized by impaired bile flow, leading to severe itching and liver complications. The drug's mechanism involves inhibiting bile acid reabsorption in the ileum, which increases bile acid synthesis and alters cholesterol metabolism, providing symptomatic relief for patients suffering from conditions like ALGS.

This compound functions by blocking the ileal sodium-dependent bile acid transporter , which prevents the reabsorption of bile acids back into the enterohepatic circulation. This inhibition leads to increased bile acid synthesis in the liver, which is regulated by feedback mechanisms involving the farnesoid X receptor (FXR) and fibroblast growth factor 19 (FGF19) pathways. The result is a reduction in serum bile acid levels and alleviation of pruritus symptoms associated with cholestatic liver diseases .

Key Clinical Trials

-

ICONIC Trial :

- Design : A phase 2b randomized withdrawal study.

- Participants : 31 children aged 1-18 with ALGS.

- Results : After 18 weeks of treatment with this compound (380 μg/kg), significant reductions in serum bile acids (sBA) and pruritus were observed. The primary endpoint was met, with a mean sBA reduction of -117 μmol/L compared to placebo .

- Long-Term Efficacy Study :

Case Studies

A recent study highlighted real-world applications of this compound outside clinical trial settings. Eight patients who did not meet strict inclusion criteria for trials experienced significant reductions in pruritus after treatment with this compound. The drug was well tolerated, with no severe gastrointestinal complications reported .

Summary of Findings

| Study/Trial | Duration | Participants | Key Findings |

|---|---|---|---|

| ICONIC Trial | 18 weeks | 31 | Significant reduction in sBA (-117 μmol/L) and pruritus |

| Long-Term Study | Up to 240 weeks | Varies | Sustained sBA reduction; all responders remained transplant-free |

| Real-World Experience | N/A | 8 | Effective in broader patient population; well tolerated |

Safety Profile

This compound has shown a favorable safety profile across various studies. The most common adverse effects reported were gastrointestinal-related, typically mild to moderate and self-limiting. Liver enzyme elevations were noted but were consistent with normal fluctuations seen in ALGS patients, with no significant increases in bilirubin levels observed .

常见问题

Basic Research Questions

Q. What is the mechanism of action of maralixibat, and how does it modulate bile acid homeostasis in cholestatic liver diseases?

this compound is an oral, minimally absorbed reversible inhibitor of the ileal bile acid transporter (IBAT), which blocks the reabsorption of bile acids in the distal ileum, promoting their fecal excretion. This mechanism reduces systemic bile acid accumulation, a key driver of pruritus and liver damage in cholestatic diseases like Alagille syndrome (ALGS) and progressive familial intrahepatic cholestasis (PFIC). Methodologically, studies utilize bile acid profiling via LC-MS/MS and serum markers (e.g., serum bile acids, bilirubin) to quantify therapeutic effects .

Q. What pharmacokinetic (PK) properties of this compound are critical for dosing in pediatric populations?

this compound exhibits low systemic absorption, with plasma concentrations often below the limit of quantification (0.25 ng/mL) at therapeutic doses. PK studies in pediatric patients show dose-proportional exposure (30–100 mg) under fasting conditions, but food intake reduces absorption by 64.8–85.8%. Researchers must account for these factors in trial design, emphasizing fasting-state administration and monitoring fecal bile acid excretion as a surrogate PK marker .

Q. How are clinical trials for this compound structured to evaluate efficacy endpoints in cholestatic pruritus?

Phase 3 trials (e.g., MARCH-PFIC) employ randomized, placebo-controlled designs with dual primary endpoints: pruritus severity (via ItchRO™ scales) and serum bile acid (sBA) reduction. For example, the MARCH-PFIC trial (N=93) reported statistically significant improvements in pruritus (p<0.0001) and sBA (p<0.0001) by Week 2, sustained over 26 weeks. Methodological rigor includes standardized itch assessment tools and stratification by PFIC subtype .

Advanced Research Questions

Q. What contradictions exist in this compound’s efficacy data across genetic subtypes of PFIC, and how can they be resolved?

While this compound showed broad efficacy in PFIC (MARCH-PFIC trial), subgroup analyses reveal variability in response, particularly in ATP8B1- and ABCB11-deficient patients. Advanced methodologies, such as genotype-stratified analysis and longitudinal bile acid profiling, are critical to dissect these discrepancies. For instance, TJP2-PFIC patients exhibited superior sBA reduction (p=0.0471), highlighting the need for personalized dosing strategies .

Q. What methodological challenges arise in assessing this compound’s long-term safety and event-free survival in ALGS?

Long-term extensions (e.g., IMAGINE-II) report sustained safety over 6 years, with diarrhea as the most common adverse event (57% in MARCH-PFIC). However, event-free survival (hepatic decompensation, transplantation) requires real-world data integration. Researchers use propensity-score matching to compare this compound-treated cohorts (n=84) with natural history databases (e.g., GALA), revealing a hazard ratio of 0.32 for transplantation risk .

Q. How can bioanalytical methods address this compound’s low systemic exposure in pharmacokinetic studies?

LC-MS/MS assays with a lower limit of quantification (LLOQ) of 0.25 ng/mL are essential due to this compound’s minimal absorption. Method validation includes stability tests under diverse conditions (e.g., freeze-thaw cycles, benchtop storage) and cross-validation with bile acid metabolites. For example, a validated rat plasma method achieved 98.2–101.3% recovery, enabling translational PK/PD modeling .

Q. What statistical approaches are used to analyze this compound’s impact on growth parameters in pediatric patients?

Growth metrics (e.g., weight z-scores) are analyzed using mixed-effects models to account for age-related variability. In MARCH-PFIC, this compound improved weight z-scores (p=0.0391), with sensitivity analyses adjusting for baseline nutritional status. Researchers must pre-specify covariates (e.g., baseline sBA, genetic subtype) to mitigate confounding .

Q. Methodological and Ethical Considerations

Q. How can researchers optimize trial designs for rare pediatric liver diseases with high genetic heterogeneity?

Adaptive trial designs (e.g., basket trials) allow concurrent evaluation across PFIC subtypes. The MARCH-PFIC trial used a Bayesian framework to allocate patients to subtype-specific cohorts, enhancing statistical power. Additionally, patient-reported outcomes (PROs) like ItchRO™ are validated through caregiver concordance studies to ensure reliability in nonverbal children .

Q. What are the limitations of current pruritus assessment tools in this compound trials, and how can they be improved?

ItchRO™ scales, while validated, lack granularity in capturing nocturnal symptoms. Emerging tools like actigraphy (to measure sleep disturbances) and proteomic profiling of pruritogens (e.g., lysophosphatidic acid) are being integrated into trials like EMBARK (NCT04524390) to enhance objectivity .

Q. How should preclinical models be leveraged to predict this compound’s efficacy in novel cholestatic indications?

** Rat models of bile duct ligation (BDL) and Abcb11 knockouts are used to study this compound’s effects on hepatic bile acid flux. However, interspecies differences in IBAT expression necessitate humanized mouse models or organoid-based assays for translational validation. For example, this compound reduced hepatic bile acid retention by 40% in BDL rats, correlating with human trial data .

属性

Key on ui mechanism of action |

Patients with Alagille syndrome experience potentially debilitating pruritus. The exact mechanism of cholestatic pruritus in Alagille syndrome is not well defined, however it is correlated with elevated total serum bile acid concentrations. Enterohepatic circulation involves the synthesis of bile acid from cholesterol in the liver, conjugation with glycine or taurine, excretion into the duodenum, 95% resorption in the distal ileum through the ileal bile acid transporter (IBAT), return to the liver via the portal vein, and uptake into the liver by the sodium-dependent taurocholate co-transporting peptide (NTCP). It is important to note that unconjugated bile acids may freely diffuse across the intestinal mucosa or be transported across by other organic anion transporters. Maralixibat reversibly inhibits IBAT to decrease bile acid resorption in the ileum, leading to decreased resorption of bile acids in the distal ileum, increased elimination of bile acids in the feces, and decreased serum bile acids. The mechanism of action of maralixibat also leads to increased rates of diarrhea in patients. Under normal conditions, bile acids binding to the farnesoid X receptor (FXR) in the liver by via nuclear receptor small heterodimer partner (SHP) or in the ileum via fibroblast growth factor 19 (FGF19), triggers signal cascade that inhibits CYP7A1-mediated bile acid synthesis. Inhibition of IBAT by maralixibat, inhibits these negative feedback loops, leading to increased bile acid synthesis, and a reduction of low density lipoprotein cholesterol. In one clinical trial (NCT02057692), not all dose strengths were associated with a clinically significant difference between maralixibat and placebo. |

|---|---|

CAS 编号 |

716313-53-0 |

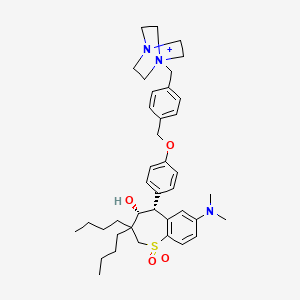

分子式 |

C40H56N3O4S+ |

分子量 |

675.0 g/mol |

IUPAC 名称 |

(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol |

InChI |

InChI=1S/C40H56N3O4S/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3/q+1/t38-,39-/m1/s1 |

InChI 键 |

STPKWKPURVSAJF-LJEWAXOPSA-N |

SMILES |

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC |

手性 SMILES |

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC |

规范 SMILES |

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Maralixibat; SHP-625; SHP625; SHP 625 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。